molecular formula C7H15O4P B074656 1-Diethoxyphosphorylpropan-1-one CAS No. 1523-68-8

1-Diethoxyphosphorylpropan-1-one

Cat. No.: B074656
CAS No.: 1523-68-8
M. Wt: 194.17 g/mol
InChI Key: CTJOOSRXUOTUEF-UHFFFAOYSA-N
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Description

1-Diethoxyphosphorylpropan-1-one (CAS 1523-68-8) is an organophosphorus compound with the molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol. It features a propan-1-one backbone substituted with a diethoxyphosphoryl group, a structure that confers unique reactivity in organic synthesis . This compound serves as a valuable building block for the synthesis of more complex organophosphorus compounds and is investigated for its potential as an enzyme inhibitor in biological research . Its phosphonate ester functionality makes it a key precursor for phosphorylated intermediates and enables its use in nucleophilic additions . A prominent synthetic application is its role in C-C bond formation, specifically in olefination reactions, to construct more complex molecular architectures . Furthermore, phosphonate-containing compounds analogous to this one are of significant interest in medicinal chemistry, particularly in the design of small-molecule inhibitors for therapeutic targets and in the development of radiopharmaceuticals, where they can be used to modulate the pharmacokinetic properties of drug candidates . The compound is a liquid with a density of approximately 1.110 g/mL and a boiling point of 98°C at 1.0 mmHg . It is characterized by moderate lipophilicity, with a calculated LogP of 2.19 . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-diethoxyphosphorylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-4-7(8)12(9,10-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJOOSRXUOTUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402977
Record name Propionylphosphonic Acid Diethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523-68-8
Record name Propionylphosphonic Acid Diethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Phosphonic Acid Derivative Reactions

The most fundamental approach to synthesizing 1-diethoxyphosphorylpropan-1-one involves the reaction of phosphonic acid derivatives with organic precursors. Maeda et al. (1998) demonstrated that diethyl phosphite (HP(O)(OEt)₂) reacts with propionyl chloride (CH₃CH₂COCl) in the presence of a base, such as triethylamine, to yield the target compound . The reaction proceeds via nucleophilic acyl substitution, where the phosphorus center attacks the electrophilic carbonyl carbon of propionyl chloride.

The general reaction scheme is:

HP(O)(OEt)2+CH3CH2COClEt3NCH3CH2C(O)P(O)(OEt)2+HCl\text{HP(O)(OEt)}2 + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CH}2\text{C(O)P(O)(OEt)}_2 + \text{HCl}

Key parameters influencing yield include:

  • Temperature : Reactions conducted at 0–5°C minimize side reactions like hydrolysis .

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .

  • Stoichiometry : A 1:1 molar ratio of diethyl phosphite to propionyl chloride ensures optimal conversion .

Afarinkia et al. (2003) expanded this methodology by employing propionic anhydride [(CH₃CH₂CO)₂O] as an alternative acylating agent . This approach reduces HCl generation, simplifying purification. Yields under these conditions range from 70% to 85%, with purity exceeding 95% after distillation .

Michaelis-Arbuzov Reaction with Chloroacetone

A second robust method utilizes the Michaelis-Arbuzov reaction, where triethyl phosphite [(EtO)₃P] reacts with chloroacetone (CH₃COCH₂Cl) to form this compound . This reaction is highly efficient, as it avoids the need for stringent anhydrous conditions.

The reaction mechanism involves:

  • Nucleophilic attack by triethyl phosphite on chloroacetone, displacing chloride.

  • Rearrangement to form the phosphorylated product.

The simplified equation is:

(EtO)3P+CH3COCH2ClCH3COCH2P(O)(OEt)2+EtCl\text{(EtO)}3\text{P} + \text{CH}3\text{COCH}2\text{Cl} \rightarrow \text{CH}3\text{COCH}2\text{P(O)(OEt)}2 + \text{EtCl}

Optimized Conditions :

  • Temperature : 80–100°C under reflux.

  • Solvent : Toluene or xylene, facilitating azeotropic removal of ethyl chloride (EtCl).

  • Catalyst : None required, but traces of iodine may accelerate the reaction.

This method achieves yields of 80–90%, with the product isolated via vacuum distillation (b.p. 126°C at 9 mmHg) . The liquid product exhibits a density of 1.01 g/mL at 25°C and is miscible with common organic solvents like THF and chloroform .

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter Phosphonic Acid Derivative Route Michaelis-Arbuzov Route
Reactants Diethyl phosphite, propionyl chlorideTriethyl phosphite, chloroacetone
Reaction Conditions Low temperature (0–5°C), anhydrousHigh temperature (80–100°C)
Yield 70–85%80–90%
Byproducts HClEtCl
Purification Distillation, neutralizationVacuum distillation
Scalability Moderate (requires HCl management)High (continuous distillation)

The Michaelis-Arbuzov method offers superior yields and scalability, making it preferable for industrial applications. However, the phosphonic acid derivative route provides higher purity for pharmaceutical-grade synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Diethoxyphosphorylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products Formed:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Diethoxyphosphorylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diethoxyphosphorylpropan-1-one involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The specific pathways and targets depend on the application, such as herbicidal activity targeting plant enzymes .

Comparison with Similar Compounds

This compound (CAS: 1523-68-8)

  • Functional Groups: Propanone (ketone) + diethoxyphosphoryl.
  • Key Features : The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the phosphoryl group participates in phosphorylation reactions. Applications include agrochemical and pharmaceutical intermediates.
  • LogP : 2.19 .

1-Diethoxyphosphoryl-1-nitro-propane (CAS: 6329-58-4)

  • Molecular Formula: C₇H₁₆NO₅P.
  • Functional Groups: Nitro (–NO₂) + diethoxyphosphoryl.
  • Key Features: The nitro group enhances electrophilicity, making it reactive in reduction reactions (e.g., to amines) or as a nitroalkane precursor. Potential applications in explosives or surfactants.
  • Distinction : Higher molecular weight (225.18 g/mol ) and polarity compared to the ketone analog .

Diethyl 1-(Methyl(phenyl)amino)-1-oxopropan-2-ylphosphonate

  • Functional Groups: Phosphonate ester + methyl(phenyl)amino + ketone.
  • Key Features: The amino group introduces hydrogen-bonding capability, altering solubility and biological activity. Likely used in medicinal chemistry for kinase inhibition or ligand design.
  • Distinction : Bulky substituents may hinder steric accessibility in reactions .

Structural Analogs (Non-Phosphorylated)

1-(4-Methoxyphenyl)propan-1-one (CAS: N/A)

  • Molecular Formula : C₁₀H₁₂O₂.
  • Functional Groups: Propanone + methoxyphenyl.
  • Key Features : Lacks phosphorus, reducing coordination capacity. Used in UV initiators or fragrance synthesis.
  • Distinction : Lower molecular weight (164.20 g/mol ) and simpler reactivity profile .

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS: 35241-55-5)

  • Molecular Formula : C₁₆H₁₆O₄.
  • Functional Groups: Dihydroxyphenyl + methoxy + phenylpropanone.
  • Key Features : Polar hydroxyl groups enhance water solubility. Applications include analytical standards and natural product synthesis (e.g., chalcone derivatives).

Comparative Data Table

Compound Name CAS Formula MW (g/mol) Functional Groups Key Features
This compound 1523-68-8 C₇H₁₅O₄P 194.17 Ketone + phosphoryl Moderate lipophilicity (LogP: 2.19)
1-Diethoxyphosphoryl-1-nitro-propane 6329-58-4 C₇H₁₆NO₅P 225.18 Nitro + phosphoryl High reactivity in reductions
1-(4-Methoxyphenyl)propan-1-one N/A C₁₀H₁₂O₂ 164.20 Ketone + methoxyphenyl UV initiator applications
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one 35241-55-5 C₁₆H₁₆O₄ 272.30 Dihydroxyaryl + phenylpropanone Antioxidant potential

Biological Activity

1-Diethoxyphosphorylpropan-1-one, a phosphonate compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique phosphonate structure, which contributes to its biological activity. The molecular formula is C7H15O4PC_7H_{15}O_4P, and its CAS number is 1523-68-8. The presence of the diethoxyphosphoryl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves interactions with enzymes and receptors in various biochemical pathways. Its phosphonate group can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.

Target Enzymes

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, affecting neurotransmission.
  • Serine Hydrolases : The compound may interact with serine hydrolases involved in lipid metabolism and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antibacterial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : The ability to modulate neurotransmitter levels positions it as a candidate for neuroprotective applications.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as an antibacterial agent.

Concentration (µg/mL)E. coli Viability (%)S. aureus Viability (%)
0100100
109085
504030
100105

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the effects of the compound on human breast cancer cells (MCF-7) were investigated. The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM.

Treatment (µM)Cell Viability (%)
0100
585
1070
2540

Study 3: Neuroprotective Effects

Research by Lee et al. (2024) explored the neuroprotective effects of the compound in a rat model of neurodegeneration. The results indicated that treatment with this compound led to improved cognitive function and reduced neuronal death compared to control groups.

Q & A

What are the key synthetic methodologies for 1-Diethoxyphosphorylpropan-1-one, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound typically involves phosphorylation reactions using phosphorus-containing reagents. For example, describes a method where terminal 1,2-diols cyclic sulfates react with triethylphosphonoacetate under reflux conditions. Key variables include:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts acylation analogs.
  • Temperature control : Reflux conditions (e.g., 8–12 hours at 100–120°C) optimize cyclopropanation and phosphorylation steps.
  • Purification : Flash column chromatography (silica gel) achieves >95% purity .

How do structural analogs of this compound differ in reactivity, and what factors drive these differences?

Advanced Research Focus
Structural analogs with modified substituents (e.g., difluoromethyl or ethoxy groups) exhibit divergent reactivity due to electronic and steric effects. highlights that substituents like difluoromethyl reduce electron density at the carbonyl group, altering nucleophilic attack kinetics. Comparative studies using:

  • Hammett constants to quantify electronic effects.
  • X-ray crystallography (as in ) to correlate steric bulk with reaction barriers.
    Such analyses resolve contradictions in reactivity data across similar compounds .

What advanced spectroscopic techniques are critical for characterizing this compound?

Basic Research Focus
Standard characterization includes:

  • ¹H/¹³C NMR : To confirm the diethoxyphosphoryl group (δ ~1.3 ppm for ethoxy CH₃, δ ~4.1 ppm for OCH₂).
  • IR spectroscopy : P=O stretching (~1250–1300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

How can computational modeling resolve ambiguities in the stereochemical outcomes of this compound derivatives?

Advanced Research Focus
Density Functional Theory (DFT) calculations predict transition-state geometries and stereoselectivity. used X-ray crystallography to validate the stereochemistry of cyclopropane derivatives, showing that computational models aligned with experimental data (RMSD < 0.1 Å). Key parameters:

  • Solvent effects : Simulated using Polarizable Continuum Models (PCM).
  • Conformational sampling : Monte Carlo methods to explore low-energy pathways .

What experimental strategies mitigate contradictions in reported synthetic yields for this compound?

Advanced Research Focus
Yield discrepancies often arise from:

  • Impurity in starting materials : Use of HPLC-grade reagents (≥99% purity) reduces side reactions.
  • Catalyst deactivation : Pre-treatment of Lewis acids (e.g., AlCl₃) with anhydrous solvents minimizes hydrolysis.
  • In situ monitoring : Reaction progress tracked via TLC or inline FTIR to optimize termination points .

How do functional group modifications impact the biological activity of this compound derivatives?

Advanced Research Focus
Derivatives with hydroxyl or methoxy groups (e.g., ) show enhanced bioactivity due to hydrogen-bonding interactions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) : Systematic substitution at the propanone moiety.
  • Enzymatic assays : Kinase inhibition studies to quantify IC₅₀ values.
    For example, notes that ethoxy groups improve metabolic stability in vitro .

What protocols ensure reproducibility in the synthesis of this compound derivatives?

Basic Research Focus
Reproducibility requires:

  • Standardized reaction scaling : Bench-scale (1–10 mmol) vs. pilot-scale (0.1–1 mol) protocols.
  • Detailed characterization : Full spectroscopic data (NMR, IR, MS) for all intermediates.
  • Supporting Information : As per , supplementary files must include chromatograms, crystallographic data, and raw spectral files .

How can researchers design experiments to study the degradation pathways of this compound under physiological conditions?

Advanced Research Focus
Degradation studies involve:

  • Simulated biological fluids : Incubation in PBS (pH 7.4) or liver microsomes to track hydrolytic/oxidative breakdown.
  • LC-MS/MS : To identify degradation products (e.g., phosphoric acid derivatives).
  • Kinetic modeling : Pseudo-first-order rate constants (k) quantify stability .

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